5-Chloro-2-(cyclopropylmethoxy)aniline
Description
5-Chloro-2-(cyclopropylmethoxy)aniline: is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHTYZATCOCWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(cyclopropylmethoxy)aniline typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloroaniline.
Cyclopropylmethoxylation: The 2-chloroaniline undergoes a nucleophilic substitution reaction with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form 2-(cyclopropylmethoxy)aniline.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or methanol, elevated temperatures.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted anilines.
Scientific Research Applications
5-Chloro-2-(cyclopropylmethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
5-Chloro-2-methylaniline: Contains a methyl group instead of a cyclopropylmethoxy group.
Uniqueness
5-Chloro-2-(cyclopropylmethoxy)aniline is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific biological activities .
Biological Activity
5-Chloro-2-(cyclopropylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a chloro substituent on an aniline ring and a cyclopropylmethoxy group. The molecular formula for this compound is , with a molecular weight of approximately 183.66 g/mol. Its unique structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an inhibitor of specific enzymes and its antimicrobial properties.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism, and their inhibition can significantly affect the pharmacokinetics of various therapeutic agents.
2. Antimicrobial Activity
Similar compounds have demonstrated promising antimicrobial properties. For instance, derivatives with comparable structures have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. These activities suggest that this compound may possess similar antimicrobial capabilities .
Case Studies and Experimental Data
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antibacterial Screening : In a comparative study, compounds similar to this compound were tested against various bacterial strains. Results indicated that many exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ciprofloxacin, particularly against Bacillus subtilis and Pseudomonas aeruginosa .
- Fungal Biofilm Inhibition : A study highlighted the biofilm inhibitory activity of analogs to this compound against Candida albicans, with IC50 values indicating significant efficacy compared to established antifungal treatments .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the structural attributes of the compound. Common methods include:
- Substitution Reactions : The introduction of the cyclopropylmethoxy group can be achieved through nucleophilic substitution reactions.
- Chlorination : The chloro group is often introduced via electrophilic aromatic substitution techniques.
Comparison with Similar Compounds
To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromo-5-chloro-2-(cyclopropylmethoxy)aniline | 1400644-73-6 | Exhibits significant enzyme inhibition properties |
| 5-Chloro-4-bromo-2-nitrophenol | 855400-82-7 | Contains nitro group; different reactivity |
| 4-Chloro-2-methoxyaniline hydrochloride | 861299-14-1 | Primarily used in dye synthesis |
| 2-Amino-4-bromo-6-chlorophenol | 855836-14-5 | Varied activity due to different amino positioning |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
